molecular formula C9H11ClF3NO B3101364 (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride CAS No. 1391397-32-2

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3101364
CAS No.: 1391397-32-2
M. Wt: 241.64
InChI Key: YZQDZBQXSQCSMM-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride (CAS 1213834-55-9) is a chiral amine derivative with a trifluoromethyl group and a methoxy-substituted phenyl ring. Its molecular formula is C₉H₁₁ClF₃NO, and it has a molecular weight of 241.64 g/mol . The compound’s stereochemistry (S-configuration) and substitution pattern make it a valuable intermediate in pharmaceutical synthesis, particularly for designing ligands with enhanced metabolic stability and receptor-binding affinity due to the electron-withdrawing trifluoromethyl group and methoxy moiety .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQDZBQXSQCSMM-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its molecular formula is C9_9H11_{11}ClF3_3NO, and it has a molecular weight of approximately 241.64 g/mol. This compound is characterized by its trifluoromethyl group and methoxy-substituted aromatic ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC9_9H11_{11}ClF3_3NO
Molecular Weight241.64 g/mol
CAS Number1391397-32-2
Melting PointNot available
Boiling PointNot available

The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that compounds with similar structures often exhibit properties such as:

  • Antidepressant Activity : Compounds with amine functionalities can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : The presence of the methoxy group may enhance the compound's ability to interact with cellular receptors involved in cancer proliferation.

Case Studies and Research Findings

Research on related compounds indicates that structural modifications can significantly affect biological efficacy. For instance:

  • Anticancer Activity : A study on similar trifluoromethylated compounds revealed IC50_{50} values indicating potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active derivatives in that study showed IC50_{50} values ranging from 0.12 to 2.78 µM against MCF-7 cells .
    CompoundCell LineIC50_{50} (µM)
    Trifluoromethyl Derivative AMCF-70.48
    Trifluoromethyl Derivative BHCT-1160.19
    (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HClMCF-7TBD
  • Neurotransmitter Interaction : In vitro studies have shown that similar compounds can inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects. This is particularly relevant for compounds targeting monoamine transporters .

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have shown moderate toxicity profiles. Safety assessments typically include evaluations for:

  • Acute Toxicity : Hazard statements indicate potential risks such as irritation to skin and eyes.
  • Chronic Toxicity : Long-term exposure studies are necessary to determine the compound's safety for therapeutic use.

Comparison with Similar Compounds

Substituent Position and Chirality

The compound’s structural analogs differ in substituent positions on the phenyl ring, chirality, and additional functional groups. Key examples include:

Compound Name CAS Number Substituent Position Chirality Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl 1213834-55-9 2-methoxy S C₉H₁₁ClF₃NO 241.64 Reference compound
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl 1184980-60-6 4-fluoro S C₈H₈ClF₄N 245.61 Fluorine replaces methoxy; increased electronegativity
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl 2222471-40-9 3-methoxy S C₉H₁₁ClF₃NO 241.64 Methoxy at 3-position alters steric effects
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl 1228880-25-8 2-methoxy Racemic C₉H₁₁ClF₃NO 241.64 Lacks enantiomeric purity; potential differences in bioactivity
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine HCl 1391469-75-2 4-CF₃ S C₉H₈ClF₆N 279.61 Trifluoromethyl enhances lipophilicity

Key Observations :

  • Chirality : The racemic analog (CAS 1228880-25-8) may exhibit divergent pharmacological profiles compared to the S-enantiomer due to enantiomer-specific receptor interactions .
  • Electron-Withdrawing Groups : Fluorine (CAS 1184980-60-6) and trifluoromethyl (CAS 1391469-75-2) substituents increase metabolic stability but may reduce solubility .

Physicochemical Properties

Property (S)-2-methoxy (Target) (S)-4-fluoro (S)-3-methoxy Racemic 2-methoxy (S)-4-CF₃
LogP (Predicted) 1.8 1.5 1.8 1.8 2.9
Water Solubility Low Moderate Low Low Very Low
Melting Point Not reported Not reported Not reported Not reported Not reported

Notes:

  • The trifluoromethyl group in the 4-CF₃ analog (CAS 1391469-75-2) significantly increases lipophilicity (LogP ~2.9), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The 4-fluoro analog (CAS 1184980-60-6) shows moderate solubility due to fluorine’s smaller size and polarity compared to methoxy .

Q & A

Basic Research Questions

Q. What are the key structural features of (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride that influence its pharmacological activity?

  • Answer : The compound’s chiral (S)-configuration at the ethanamine center is critical for enantioselective receptor interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxyphenyl moiety contributes to π-π stacking and hydrogen bonding with biological targets. The hydrochloride salt improves aqueous solubility, facilitating in vitro and in vivo studies .

Q. What synthetic routes are commonly used to prepare this compound, and how is enantiomeric purity ensured?

  • Answer : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., transition metal catalysis) is preferred. Enantiomeric purity is validated using chiral HPLC or polarimetry, with purification via recrystallization or chromatography to achieve >98% enantiomeric excess (ee) .

Q. How does the hydrochloride salt form impact the compound’s solubility and bioavailability in preclinical models?

  • Answer : The hydrochloride salt increases aqueous solubility by forming ion-dipole interactions, enhancing dissolution rates. This improves bioavailability in pharmacokinetic studies, as observed in similar trifluoromethylated amines .

Advanced Research Questions

Q. How do the biological activity and receptor-binding profiles differ between the (S)- and (R)-enantiomers of this compound?

  • Answer : The (S)-enantiomer often exhibits higher affinity for target receptors (e.g., serotonin or adrenergic receptors) due to steric and electronic complementarity. Comparative studies using radioligand binding assays and molecular docking simulations reveal enantiomer-specific interactions, with the (R)-form sometimes acting as an antagonist or showing off-target effects .

Q. What methodological strategies are recommended to resolve contradictions in efficacy data between in vitro and in vivo models?

  • Answer :

  • Cross-validation : Use orthogonal assays (e.g., functional cAMP assays vs. electrophysiology) to confirm target engagement.
  • Metabolic profiling : Assess hepatic metabolism via LC-MS to identify active/inactive metabolites influencing in vivo results.
  • PK/PD modeling : Integrate pharmacokinetic data to correlate exposure levels with observed efficacy .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions during storage and administration?

  • Answer :

  • Accelerated stability studies : Monitor degradation products (e.g., deamination or hydrolysis) via HPLC at 25°C/60% RH and 40°C/75% RH.
  • Buffer selection : Use phosphate-buffered saline (pH 7.4) for aqueous formulations to minimize acid-catalyzed degradation.
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. What catalytic strategies are effective for introducing the trifluoromethyl group in the synthesis of structurally related compounds?

  • Answer :

  • Copper-mediated trifluoromethylation : Use Umemoto’s reagent or CF₃I with Cu(I) catalysts for aryl-CF₃ bond formation.
  • Photoredox catalysis : Employ Ru(bpy)₃²⁺ or Ir(ppy)₃ to generate CF₃ radicals under visible light for C–H functionalization.
  • Electrophilic trifluoromethylation : Utilize Togni’s reagent for stereoselective additions to alkenes or amines .

Key Methodological Recommendations

  • Stereochemical Analysis : Use vibrational circular dichroism (VCD) or X-ray crystallography to confirm absolute configuration .
  • In Silico Screening : Apply molecular dynamics simulations to predict binding modes and off-target risks .
  • Troubleshooting Contradictions : Replicate experiments across multiple cell lines/animal models to account for species-specific metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.